

Discovery and history of Protoescigenin 21tiglate

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An In-Depth Technical Guide to **Protoescigenin 21-tiglate**: Discovery, History, and Scientific Data

Introduction

Protoescigenin 21-tiglate is a naturally occurring triterpenoid saponin isolated from the seeds of the Chinese Buckeye (Aesculus chinensis). As a member of the saponin family, it is characterized by a polycyclic aglycone structure (protoescigenin) linked to a sugar moiety, with a distinctive tiglate group esterified at the 21-position. Saponins from Aesculus species have long been recognized for their medicinal properties, including anti-inflammatory and anti-edema effects. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of **Protoescigenin 21-tiglate** and related compounds, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The discovery of **Protoescigenin 21-tiglate** is rooted in the extensive phytochemical investigation of Aesculus chinensis, a plant with a rich history in traditional Chinese medicine. While a singular "discovery" paper for this specific compound is not readily identifiable in the public domain, its existence is noted in chemical databases with the CAS number 7047-43-0 and a molecular formula of C35H56O7. The general source is cited as "娑罗子" (Suō Luó Zǐ), the Chinese name for the seeds of the Chinese Buckeye.[1]



Research into the chemical constituents of Aesculus chinensis seeds has led to the isolation and characterization of a diverse array of triterpenoid saponins.[2][3][4] These studies, particularly those published in the early 21st century, laid the groundwork for identifying numerous acylated derivatives of protoescigenin. The isolation of compounds with similar structures, such as various acetylated and angeloylated protoaescigenin glycosides, suggests that **Protoescigenin 21-tiglate** was likely identified during these systematic phytochemical analyses. The synonym (E)-21-Angeloyl-protoaescigenin indicates that the tiglate moiety is attached at the C-21 position of the protoescigenin backbone.

Physicochemical Properties

The following table summarizes the known quantitative data for **Protoescigenin 21-tiglate**.

Property	Value	Source
Molecular Formula	C35H56O7	[1]
Molecular Weight	588.83 g/mol	[1]
CAS Number	7047-43-0	
Appearance	White Powder	[1]
Purity (HPLC)	≥98%	[1]
Chemical Family	Triterpenoids	[1]

Experimental Protocols

The following is a representative experimental protocol for the extraction and isolation of triterpenoid saponins from the seeds of Aesculus chinensis, based on established methodologies.[2][3] This protocol can be adapted for the targeted isolation of **Protoescigenin 21-tiglate**.

Plant Material and Extraction

- Plant Material: Dried seeds of Aesculus chinensis Bge.
- Preparation: The dried seeds are ground into a fine powder.



Extraction:

- The powdered seeds (e.g., 8.8 kg) are refluxed with 70% ethanol (e.g., 10 L) for a specified duration (e.g., 3 hours at 70°C). This process is typically repeated three times to ensure exhaustive extraction.[2][3]
- The solvent from the combined extracts is removed under reduced pressure at a temperature below 45°C to yield a dark residue.[2][3]

Preliminary Fractionation

- Macroporous Resin Chromatography:
 - The crude extract is adsorbed onto a D101 macroporous resin column.[2][3]
 - The column is then eluted sequentially with water, followed by a gradient of ethanol in water (e.g., 30%, 60%, 95% EtOH).[2][3]
 - The fraction eluted with 60% ethanol, which is typically rich in triterpenoid saponins, is collected for further separation.[2][3]

Chromatographic Separation and Purification

- Silica Gel Column Chromatography:
 - The 60% ethanol fraction is subjected to silica gel column chromatography.
 - The column is eluted with a gradient of increasing polarity, for example, a
 dichloromethane-methanol gradient (from 100:0 to 0:100), to yield several sub-fractions.[2]
 [3]
- Reversed-Phase C18 Column Chromatography:
 - The sub-fractions are further separated using reversed-phase C18 column chromatography.
 - Elution is performed with a methanol-water gradient (e.g., from 20:80 to 100:0) to afford more refined sub-fractions.[2][3]



- High-Performance Liquid Chromatography (HPLC):
 - Final purification of individual compounds is achieved by preparative or semi-preparative reversed-phase HPLC.
 - An acetonitrile-water or methanol-water mobile phase is typically used to yield pure
 Protoescigenin 21-tiglate.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

Biological Activity

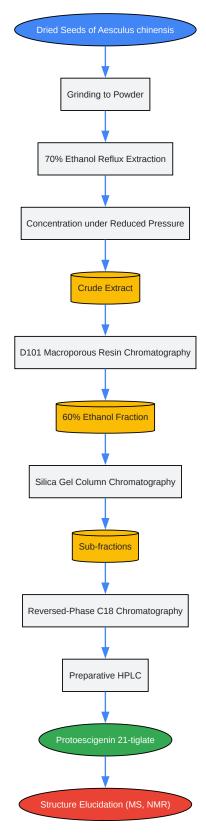
Triterpenoid saponins from Aesculus chinensis are known to possess a range of biological activities. While specific studies on **Protoescigenin 21-tiglate** are limited, the activities of structurally related compounds provide insights into its potential therapeutic applications.

- Anti-inflammatory Activity: Saponins from Aesculus chinensis have demonstrated potent antiinflammatory effects.[4]
- Cytotoxic Activity: Numerous triterpenoid saponins isolated from Aesculus chinensis have been evaluated for their cytotoxic activities against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer).[2]
- Neuroprotective Effects: Some saponins from this plant have also been investigated for their neuroprotective properties.[2]

Visualizations



Logical Workflow for Isolation of Protoescigenin 21tiglate

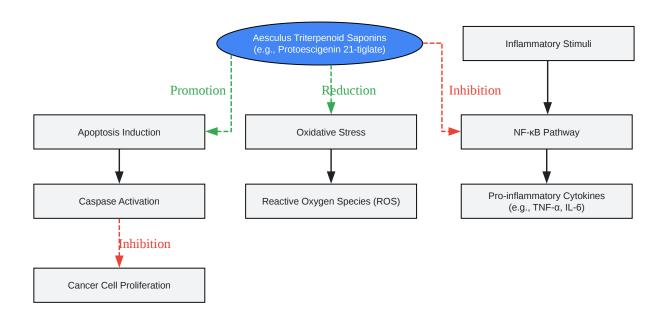




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Caption: Workflow for the isolation and purification of **Protoescigenin 21-tiglate**.

Potential Signaling Pathways Modulated by Aesculus Saponins



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Caption: Hypothesized signaling pathways influenced by Aesculus saponins.

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